Quinazoline derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties, including anticancer activity. The compound "N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine" is a member of this family and is structurally related to various synthesized quinazoline derivatives that have been studied for their potential therapeutic applications. This analysis will explore the synthesis, mechanism of action, and applications of quinazoline derivatives, with a focus on their anticancer properties.
Quinazoline derivatives have shown promising anticancer activity across various cancer cell lines. The synthesis of 4-aminoquinoline derivatives and their subsequent evaluation for cytotoxic effects on human breast tumor cell lines MCF7 and MDA-MB468 revealed that these compounds were effective, with some showing more potent effects than chloroquine1. Another study identified a derivative with high blood-brain barrier penetration and efficacy in human breast and other mouse xenograft cancer models2. These findings suggest that quinazoline derivatives could serve as prototypes for developing new classes of anticancer agents.
In addition to their anticancer properties, quinazoline derivatives have also been explored for their antiviral activity. A series of N-(2-(arylmethylimino)ethyl)-7-chloroquinolin-4-amine derivatives were synthesized and found to inhibit Zika virus (ZIKV) replication in vitro3. This indicates that quinazoline derivatives could be potential candidates for the development of new antiviral drugs, particularly against emerging viruses like ZIKV.
The fluorescence properties of quinazoline derivatives have also been investigated, which could have implications for their use in imaging and diagnostic applications. A study on the synthesis and fluorescence properties of 3-hydroxyquinolin-4(1H)-one derivatives, which are structurally related to quinazoline derivatives, provided insights into their potential use in fluorescence-based assays and as imaging agents6.
The synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine typically involves several key steps:
The reaction conditions often require strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity of the final product. For instance, one synthetic route involves reacting 4-chloro-7-fluoro-6-nitroquinazoline with 4-chloro-3-trifluoromethylphenylamine in isopropanol with triethylamine as a base, yielding a high purity product after filtration and drying .
The molecular structure of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine features a quinazoline core with distinct substitutions:
N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine can undergo various chemical reactions:
For these reactions, typical reagents include:
The mechanism of action for N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine primarily involves its interaction with specific kinases. By binding to the ATP-binding site of these enzymes, it inhibits their activity, leading to disrupted cell signaling pathways. This inhibition can suppress cell proliferation and induce apoptosis in cancer cells, making it a candidate for targeted cancer therapies .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.68 g/mol |
| Melting Point | 261.4 °C - 262.5 °C |
| Solubility | Soluble in organic solvents |
These properties indicate that N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine is stable under standard conditions but may require specific solvents for effective dissolution .
N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine has several significant applications:
Its unique structural features contribute to its effectiveness in these applications, making it a valuable compound in drug discovery and development .
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine is a synthetically engineered quinazoline derivative with the systematic name reflecting its precise molecular architecture. It is assigned the CAS Registry Number 162012-67-1, a universal identifier critical for unambiguous chemical tracking across databases and literature [2] [4] [6]. The molecular formula is C₁₄H₇ClF₂N₄O₂, corresponding to a molecular weight of 336.68 g/mol as consistently documented by multiple chemical suppliers and PubChem records [1] [4] [8].
Alternative chemical designations include:
Table 1: Chemical Identifiers
| Property | Value | |
|---|---|---|
| Systematic Name | N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | |
| CAS Registry Number | 162012-67-1 | |
| Molecular Formula | C₁₄H₇ClF₂N₄O₂ | |
| Molecular Weight | 336.68 g/mol | |
| MDL Number | MFCD09998825 | |
| SMILES Notation | [O-]N+c1cc2c(Nc3ccc(F)c(Cl)c3)ncnc2cc1F | [2] [8] |
The compound integrates a quinazoline core—a bicyclic system comprising fused benzene and pyrimidine rings—with strategically positioned substituents governing its reactivity and intermolecular interactions. The quinazoline scaffold is substituted at three critical positions:
The 3-chloro-4-fluorophenyl moiety further incorporates:
This arrangement creates a polarized electronic landscape, with the nitro and fluorine groups reducing electron density in the quinazoline ring, while the anilino nitrogen enables hydrogen bonding. The SMILES notation [O-][N+](=O)c1cc2c(Nc3ccc(F)c(Cl)c3)ncnc2cc1F explicitly encodes this connectivity [2] [8]. Functional groups are detailed in Table 2.
Table 2: Functional Group Analysis
| Functional Group | Position | Chemical Impact |
|---|---|---|
| Nitro (–NO₂) | Quinazoline C6 | Electron withdrawal; hydrogen bonding |
| Fluoro (–F) | Quinazoline C7 | Steric mimicry of H; dipole interactions |
| Secondary amine (–NH–) | Quinazoline C4 | H-bond donation; linker to aryl ring |
| Chloro (–Cl) | Phenyl C3' | Moderate electron withdrawal |
| Fluoro (–F) | Phenyl C4' | Strong electronegativity; lipophilicity |
Quinazoline derivatives emerged as privileged scaffolds in medicinal chemistry during the late 20th century, with N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine representing a specialized evolution of this heterocyclic class. Its design leverages historical insights into anilinoquinazolines as kinase inhibitors, particularly targeting epidermal growth factor receptor (EGFR) pathways in oncology research [7]. The deliberate introduction of ortho-directing electron-withdrawing groups (fluoro, nitro) reflects synthetic strategies developed to enhance binding affinity to ATP pockets of tyrosine kinases [3] [7].
This compound belongs to the heterocyclic building blocks category—a class emphasized by suppliers like Ambeed for constructing pharmacologically active molecules [3]. Its nitro group serves as a synthetic handle for reduction to amino intermediates, which are precursors to fused heterocycles or amide-coupled derivatives. Patent literature identifies closely related aminoquinazolines as intermediates in synthesizing kinase inhibitors (e.g., gefitinib, erlotinib), underscoring this compound’s role in developing targeted cancer therapies [7]. As a research chemical, it exemplifies the intersection of traditional heterocyclic chemistry and modern drug design, where strategic halogenation and nitration optimize bioactivity.
CAS No.: 23289-02-3
CAS No.: 104332-28-7
CAS No.: 1976-85-8
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.: 142674-35-9